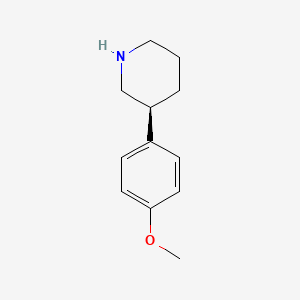![molecular formula C9H7BrFNO2 B11761581 (R)-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11761581.png)
(R)-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound belonging to the benzoxazine family Benzoxazines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and polymer chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid . This method is known for its simplicity and high yield. The reaction conditions are mild, making it compatible with various functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include substituted benzoxazines and various oxidized or reduced derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, ®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents . Its derivatives have been evaluated for their antiproliferative activity against various human cancer cell lines, including pancreatic, cervical, neuroblastoma, and breast cancer cells .
Industry
In the industrial sector, benzoxazine derivatives are used in the production of high-performance polymers. These polymers exhibit excellent thermal stability, flame retardancy, and mechanical properties, making them suitable for applications in electronics, aerospace, and automotive industries .
Mechanism of Action
The mechanism of action of ®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one and its derivatives involves interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit the growth of cancer cells by interfering with cellular pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its structure.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)-N-substituted phenyl acetamides
- 7-substituted-4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-ones
Uniqueness
®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one stands out due to its unique combination of bromine and fluorine substituents. These substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable scaffold for the development of new derivatives with enhanced properties.
Properties
Molecular Formula |
C9H7BrFNO2 |
|---|---|
Molecular Weight |
260.06 g/mol |
IUPAC Name |
(2R)-6-bromo-8-fluoro-2-methyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C9H7BrFNO2/c1-4-9(13)12-7-3-5(10)2-6(11)8(7)14-4/h2-4H,1H3,(H,12,13)/t4-/m1/s1 |
InChI Key |
KPKGNNGKSSRWQJ-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)NC2=C(O1)C(=CC(=C2)Br)F |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C(=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


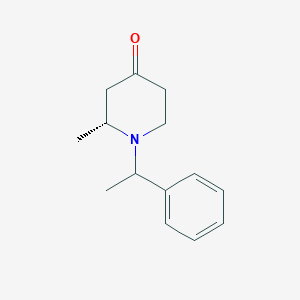
![5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11761502.png)
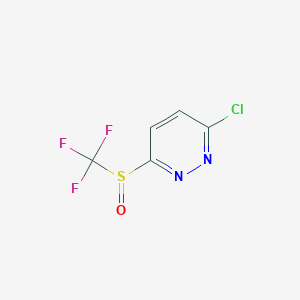
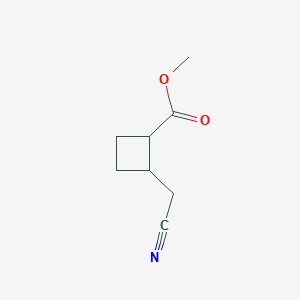
![(1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol](/img/structure/B11761512.png)
![2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde](/img/structure/B11761514.png)
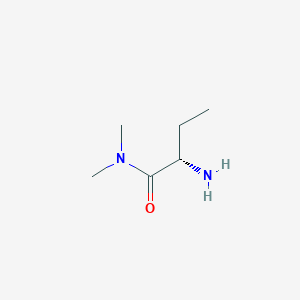

![3,5-Bis(propan-2-yl)-4'-{tris[4'-amino-3',5'-bis(propan-2-yl)-[1,1'-biphenyl]-4-yl]methyl}-[1,1'-biphenyl]-4-amine](/img/structure/B11761531.png)
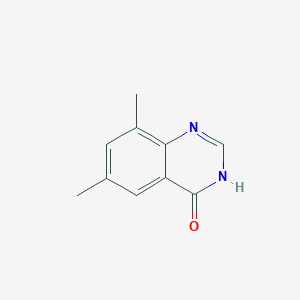
![ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761560.png)
![2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B11761565.png)

